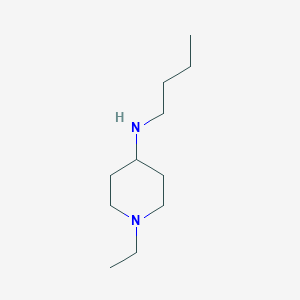
N-butyl-1-ethylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethylpiperidin-4-amine typically involves the reaction of piperidine derivatives with butyl and ethyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N-butyl-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-butyl-1-ethylpiperidin-4-one, while reduction could produce this compound derivatives with different functional groups.
科学研究应用
N-butyl-1-ethylpiperidin-4-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Industry: It is used in the production of various chemical products .
作用机制
The mechanism of action of N-butyl-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to N-butyl-1-ethylpiperidin-4-amine include other piperidine derivatives such as:
- N-methylpiperidine
- N-ethylpiperidine
- N-butylpiperidine
Uniqueness
This compound is unique due to its specific combination of butyl and ethyl groups attached to the piperidine ring. This unique structure gives it distinct chemical and biological properties compared to other piperidine derivatives .
生物活性
N-butyl-1-ethylpiperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroactive applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a butyl and an ethyl group attached to the nitrogen atom. This structural configuration is essential for its biological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound.
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Specifically, they may interfere with cell wall synthesis or function as enzyme inhibitors.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | References |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Neuroactive Effects
Research has indicated that this compound may exhibit neuroactive effects, potentially influencing neurotransmitter systems.
- Dopaminergic Activity : Some studies suggest that derivatives of piperidine can modulate dopaminergic pathways, which may have implications for treating neurological disorders such as Parkinson's disease or schizophrenia.
Case Studies
- Antifungal Activity : A study conducted on various piperidine derivatives demonstrated significant antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. The compound was assessed using microbroth dilution assays, revealing promising results for further development as an antifungal agent .
- Trypanocidal Activity : In vitro evaluations indicated that certain n-butyl derivatives showed trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's activity was quantified through LC50 values, suggesting a potential therapeutic role in treating parasitic infections .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring significantly affect biological activity.
Table 2: Structure–Activity Relationship Insights
属性
IUPAC Name |
N-butyl-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-5-8-12-11-6-9-13(4-2)10-7-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZHXVMNROPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCN(CC1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














